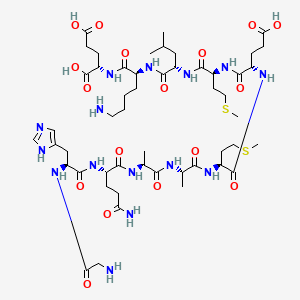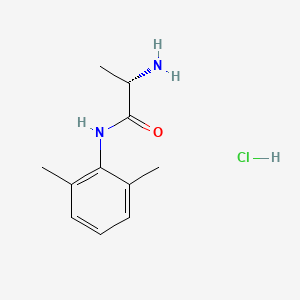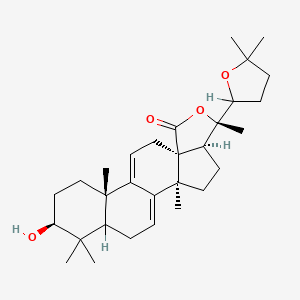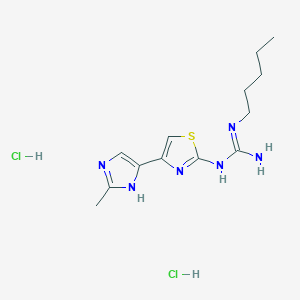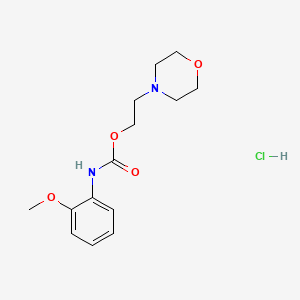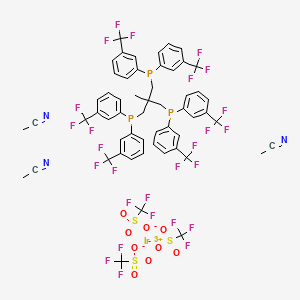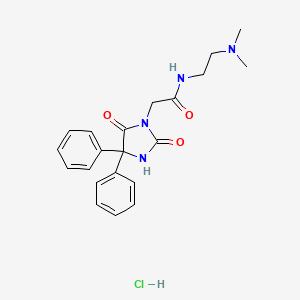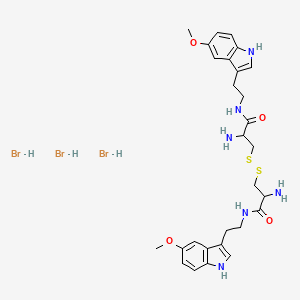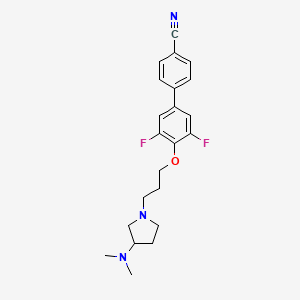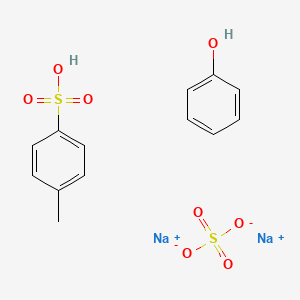
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, a fluorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Core: The initial step involves the synthesis of benzenemethanamine through the reaction of benzyl chloride with ammonia or an amine.
Introduction of Dimethyl Groups: The benzenemethanamine is then reacted with dimethyl sulfate or a similar methylating agent to introduce the dimethyl groups.
Attachment of the Fluorophenyl Group:
Formation of the Thioether Linkage: Finally, the thioether linkage is formed by reacting the intermediate compound with a thiol or a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thioether linkage to a thiol.
Substitution: The benzenemethanamine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, de-fluorinated products
Substitution: Various substituted benzenemethanamines
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-2-((4-chlorophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-bromophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-methylphenyl)thio)-, hydrochloride
Uniqueness
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
139009-12-4 |
|---|---|
Molecular Formula |
C15H17ClFNS |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16FNS.ClH/c1-17(2)11-12-5-3-4-6-15(12)18-14-9-7-13(16)8-10-14;/h3-10H,11H2,1-2H3;1H |
InChI Key |
AVXAHMMYHLTLTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


